Ionization State Differentiation: Higher pKa Versus the Unsubstituted Oxamic Acid Scaffold
The predicted acid dissociation constant (pKa) of 2-(methylamino)-2-oxoacetic acid is 2.37 ± 0.20, compared to a predicted pKa of 1.60 ± 0.20 for the unsubstituted parent compound oxamic acid . This +0.77 unit shift indicates that the N-methyl analog is a measurably weaker acid, which influences its ionization state at a given pH, its aqueous solubility profile, and its behavior in pH-dependent partitioning or salt-formation protocols. No direct head-to-head experimental pKa determination was identified in the primary literature for this specific compound pair; the data are drawn from predicted values aggregated in authoritative chemical databases .
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 2.37 ± 0.20 (predicted) |
| Comparator Or Baseline | Oxamic acid (CAS 471-47-6): pKa = 1.60 ± 0.20 (predicted) |
| Quantified Difference | ΔpKa ≈ +0.77 (weaker acid) |
| Conditions | Predicted values from ChemicalBook database; experimental confirmation not identified in primary literature |
Why This Matters
A ~0.8 unit pKa difference significantly alters the fraction ionized at near-neutral pH, directly affecting solubility, permeability, and salt or co-crystal formation strategies during formulation or purification.
